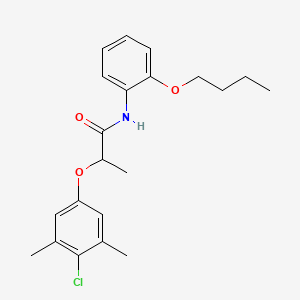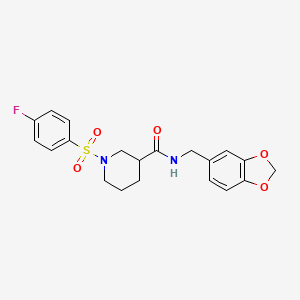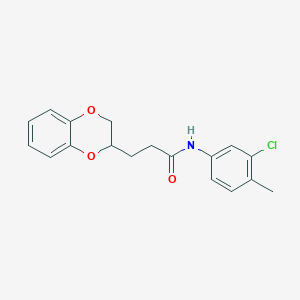![molecular formula C22H30N4O2S B4177541 1-(4-Methoxyphenyl)-3-[3-[4-(4-methylsulfanylphenyl)piperazin-1-yl]propyl]urea](/img/structure/B4177541.png)
1-(4-Methoxyphenyl)-3-[3-[4-(4-methylsulfanylphenyl)piperazin-1-yl]propyl]urea
Overview
Description
N-(4-methoxyphenyl)-N’-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a methylthiophenyl group, and a piperazinylpropyl group, all connected through a urea linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N’-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 1-(4-methylthiophenyl)piperazine with 3-bromopropylamine under basic conditions.
Coupling with Methoxyphenyl Isocyanate: The resulting piperazine derivative is then reacted with 4-methoxyphenyl isocyanate to form the final urea compound. This step is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N’-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-(4-methoxyphenyl)-N’-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N’-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N’-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}ethyl)urea: Similar structure but with an ethyl linker instead of a propyl linker.
N-(4-methoxyphenyl)-N’-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}butyl)urea: Similar structure but with a butyl linker instead of a propyl linker.
Uniqueness
N-(4-methoxyphenyl)-N’-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea is unique due to its specific combination of functional groups and the length of the propyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-[4-(4-methylsulfanylphenyl)piperazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-28-20-8-4-18(5-9-20)24-22(27)23-12-3-13-25-14-16-26(17-15-25)19-6-10-21(29-2)11-7-19/h4-11H,3,12-17H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECYRFYLCGUJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCN2CCN(CC2)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4177459.png)
![2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)


![7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177494.png)

![2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)
![tert-butyl 2-amino-6-bromo-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4177522.png)
![8-(4-Benzylpiperazin-1-YL)-7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4177526.png)
![methyl 4-[(N-phenylglycyl)amino]benzoate](/img/structure/B4177546.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177550.png)
![4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4177553.png)
